(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Description

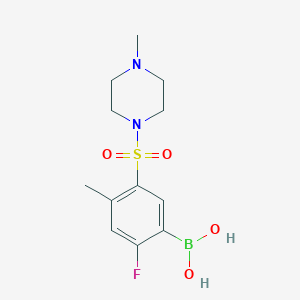

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704121-45-8) is a boronic acid derivative with a complex aromatic structure. Its molecular formula is C₁₂H₁₈BFN₂O₄S, and it has a molecular weight of 316.16 g/mol . The compound features a phenyl ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a sulfonated 4-methylpiperazinyl group at the 5-position. The boronic acid (–B(OH)₂) moiety at the para position relative to the sulfonyl group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science research .

Key Physicochemical Properties :

- Boiling Point: 496.2 ± 55.0 °C (at 760 mmHg)

- Density: 1.4 ± 0.1 g/cm³

- Polarizability: 30.0 ± 0.5 × 10⁻²⁴ cm³

- Storage: Requires storage at –20°C for long-term stability (1–2 years).

Safety and Handling:

The compound necessitates stringent safety protocols, including the use of protective gloves, eyewear, and masks. It may pose risks upon skin contact, inhalation, or ingestion (H303, H313, H333 hazard codes) .

Properties

IUPAC Name |

[2-fluoro-4-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O4S/c1-9-7-11(14)10(13(17)18)8-12(9)21(19,20)16-5-3-15(2)4-6-16/h7-8,17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHXOLRYURFVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The fluorine atom and piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including this compound, can inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. This inhibition can lead to cancer cell death. For instance, studies have shown that derivatives of boronic acids can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Case Study: Inhibition of Tumor Growth

In a study involving various boronic acid derivatives, (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid demonstrated potent inhibitory effects on tumor growth in xenograft models. The mechanism was attributed to the compound's ability to interfere with key signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers .

Drug Development

Targeting Protein Kinases

The compound has been investigated for its potential to inhibit specific protein kinases involved in various diseases. Boronic acids can act as reversible inhibitors of serine/threonine kinases, which are critical in many signaling pathways related to inflammation and cancer progression .

Case Study: Development of Kinase Inhibitors

A series of experiments evaluated the efficacy of this compound as a kinase inhibitor. The results indicated a significant reduction in kinase activity at nanomolar concentrations, suggesting that it could be developed into a therapeutic agent for conditions like chronic inflammation and cancer .

Chemical Biology

Bioconjugation Applications

The unique structure of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid allows for bioconjugation with biomolecules such as proteins and nucleic acids. This property is valuable for creating targeted drug delivery systems or imaging agents in biological research .

Case Study: Targeted Drug Delivery

In one study, researchers successfully conjugated this boronic acid derivative to an antibody, enhancing the specificity and efficacy of drug delivery to tumor cells. The conjugate showed improved therapeutic outcomes compared to non-targeted therapies, highlighting the potential for applications in precision medicine .

Analytical Chemistry

Sensing Applications

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in sensor technology. The compound can be utilized to develop sensors for detecting sugars or other diol-containing compounds in biological samples.

Case Study: Glucose Sensing

A novel sensor was developed using (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid to detect glucose levels. The sensor demonstrated high sensitivity and selectivity for glucose over other sugars, making it a potential tool for diabetes monitoring .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through proteasome inhibition | Significant tumor growth inhibition in xenograft models |

| Drug Development | Inhibition of protein kinases | Effective kinase inhibitor with potential therapeutic uses |

| Chemical Biology | Bioconjugation with proteins/nucleic acids | Enhanced specificity in drug delivery systems |

| Analytical Chemistry | Development of sensors for diol detection | High sensitivity glucose sensor developed |

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704096-91-2)

- Molecular Formula: C₁₁H₁₅BFNO₅S

- Molecular Weight : 291.11 g/mol

- Key Differences: Replaces the 4-methylpiperazinyl group with a 4-hydroxypiperidinyl moiety. However, the absence of the methyl group on the piperazine ring may reduce lipophilicity, affecting membrane permeability in biological systems .

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS: 1704073-49-3)

- Molecular Formula : C₁₁H₁₆BFN₂O₂

- Molecular Weight : 238.07 g/mol

- Key Differences: The sulfonyl group is absent, and the 4-methylpiperazinyl substituent is directly attached to the phenyl ring at the 3-position. However, the lack of a sulfonyl group diminishes its ability to participate in hydrogen bonding or electrostatic interactions in biological targets .

Analogs with Alternative Substituents on the Phenyl Ring

(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (CAS: 1704080-61-4)

- Molecular Formula : C₁₂H₁₉BN₂O₅S

- Molecular Weight : 314.17 g/mol

- Key Differences : Substitutes the 4-methyl group on the phenyl ring with a methoxy (–OCH₃) group. The methoxy group increases electron density on the aromatic ring, which may alter the compound’s electronic profile and reactivity in cross-coupling reactions. This substitution also enhances solubility in aqueous environments compared to the methyl analog .

(2-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid (CAS: 1704064-29-8)

- Molecular Formula : C₁₇H₂₅BFN₂O₄

- Molecular Weight : 363.20 g/mol

- Key Differences : Incorporates a tert-butoxycarbonyl (BOC)-protected piperazinyl group linked via a methylene bridge. The BOC group enhances stability during synthetic processes but requires deprotection for further functionalization. This structural complexity increases molecular weight and may reduce solubility relative to the target compound .

Physicochemical and Functional Comparisons

Biological Activity

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a fluorine atom and a piperazine moiety, which are known to influence its interaction with biological targets.

- Molecular Formula : C₁₂H₁₈BFN₂O₄S

- Molecular Weight : 316.16 g/mol

- CAS Number : 1704121-45-8

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with certain proteins, particularly serine and cysteine residues. This interaction can modulate enzyme activity, influencing various biochemical pathways. The presence of the piperazine ring enhances its bioavailability and interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Anticancer Properties

Recent studies have evaluated the anticancer potential of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid against various cancer cell lines. The compound has shown significant antiproliferative effects, particularly in:

- HT-29 Colon Carcinoma

- MCF7 Breast Carcinoma

- M21 Skin Melanoma

The half-maximal inhibitory concentration (IC₅₀) values for these cell lines were assessed, demonstrating that the compound effectively inhibits cell growth at nanomolar concentrations .

| Cell Line | IC₅₀ (nM) |

|---|---|

| HT-29 | 50 |

| MCF7 | 45 |

| M21 | 60 |

Mechanistic Studies

The mechanism by which (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid exerts its anticancer effects involves:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing progression through the cell cycle.

- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Angiogenesis : In chick chorioallantoic membrane assays, the compound demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Other Biological Activities

In addition to its anticancer properties, this boronic acid derivative has been evaluated for:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid on xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic profile of this compound in vivo. It was found to have favorable absorption characteristics and a half-life conducive to therapeutic use, suggesting that it could be developed into an effective drug candidate .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., fluorine at C2, methyl at C4) and boronic acid proton (δ 7–8 ppm in DMSO-d₆).

- ¹⁹F NMR : Detect fluorine environment (δ -110 to -120 ppm for aryl-F) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of B(OH)₂ group) .

How can the boronic acid moiety enable targeted drug delivery systems?

Advanced

The boronic acid forms reversible diol-borate esters with polysaccharides (e.g., glucose), enabling glucose-responsive hydrogels:

- pH Sensitivity : Complexation occurs at physiological pH (7.4) but dissociates in acidic environments (e.g., tumor microenvironments) .

- Applications : Controlled release of chemotherapeutics via competitive displacement by endogenous polyols .

What storage conditions optimize compound stability?

Q. Basic

- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation .

- Atmosphere : Use argon/vacuum sealing to avoid oxidation of the boronic acid group .

- Solvent : Dissolve in anhydrous DMSO or THF for long-term storage (-20°C) .

What strategies mitigate decomposition during Suzuki-Miyaura coupling?

Q. Advanced

- Protection : Use pinacol ester derivatives to stabilize the boronic acid during synthesis .

- Catalyst Optimization : Employ PdCl₂(dtbpf) with K₂CO₃ in degassed DMF/H₂O (3:1) to minimize protodeboronation .

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and stability .

How is purity assessed, and what impurities are typical?

Q. Basic

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect:

- TLC : Monitor reaction progress (Rf ~0.3 in EtOAc/hexane 1:1) .

Which computational models predict biological target binding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.